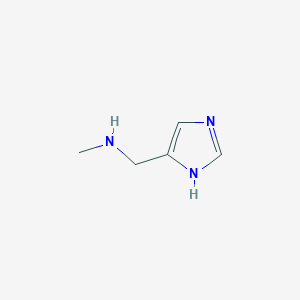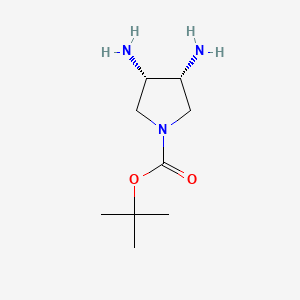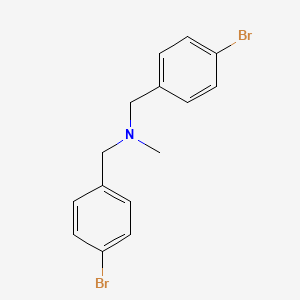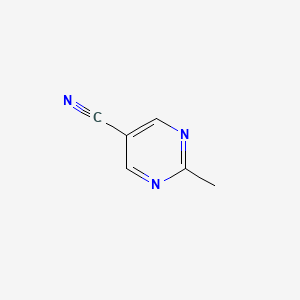
2-Methylpyrimidine-5-carbonitrile
説明
2-Methylpyrimidine-5-carbonitrile is a heterocyclic compound with a molecular weight of 119.13 . It is a solid at room temperature . It has been used in the synthesis of various derivatives for research purposes .
Synthesis Analysis
A novel series of pyrimidine-5-carbonitrile derivatives was designed and synthesized for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors . In another study, cyanopyrimidine hybrids were synthesized bearing either benzo [d]imidazole, benzo [d]oxazole, benzo [d]thiazole, and benzo [b]thiophene derivatives via methylene amino linker or various sulphonamide phenyl moieties at the C-2 position .
Molecular Structure Analysis
The molecular structure of 2-Methylpyrimidine-5-carbonitrile is represented by the formula C6H5N3 .
Chemical Reactions Analysis
2-Methylpyrimidine-5-carbonitrile has been used in the synthesis of various derivatives, which have been evaluated for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors .
Physical And Chemical Properties Analysis
2-Methylpyrimidine-5-carbonitrile is a solid at room temperature . It has a molecular weight of 119.13 .
科学的研究の応用
COX-2 Inhibition and Anticancer Activity
2-Methylpyrimidine-5-carbonitrile: derivatives have been studied for their potential as COX-2 inhibitors . These compounds have demonstrated potent activity at minimal concentrations, with IC50 values in the submicromolar range, indicating their effectiveness. Furthermore, certain derivatives have shown comparable or superior anticancer activity against various cell lines, including MCF-7 (breast cancer), A549 (lung cancer), A498 (kidney cancer), and HepG2 (liver cancer), with low cytotoxicity on normal cell lines .
EGFR Tyrosine Kinase Inhibition
Another significant application is the design of 2-Methylpyrimidine-5-carbonitrile derivatives as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR). These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines, showing moderate antiproliferative activity. Some compounds were more active than the EGFR inhibitor erlotinib, particularly against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
Structural Analysis for Bioactivity Prediction
The molecular structures of 2-Methylpyrimidine-5-carbonitrile derivatives have been characterized by spectroscopic techniques and single crystal X-ray diffraction. This structural analysis is crucial for understanding the bioactive conformation and predicting the potential biological activities of these compounds .
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction of 2-Methylpyrimidine-5-carbonitrile derivatives with biological targets. These studies help in predicting the binding mode and affinity of these compounds towards specific proteins, which is essential for drug design and development .
In Silico ADMET Profile Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile studies are performed to evaluate the drug-likeness properties of 2-Methylpyrimidine-5-carbonitrile derivatives. These studies provide insights into the compounds’ pharmacokinetics, potential drug-drug interactions, oral bioavailability, and overall safety profile .
Cell Cycle Progression and Apoptosis Induction
Research has also focused on the effects of 2-Methylpyrimidine-5-carbonitrile derivatives on cell cycle progression and apoptosis induction. These studies are vital for understanding the mechanisms by which these compounds exert their anticancer effects, such as arresting cell growth at specific phases and increasing apoptotic rates in cancer cells .
Kinase Inhibitory Activities
The kinase inhibitory activities of 2-Methylpyrimidine-5-carbonitrile derivatives are investigated to determine their effectiveness against various kinases, including mutant forms. This is particularly important for targeted cancer therapies, where specific kinases are overactive or mutated .
Caspase-3 Upregulation
Some 2-Methylpyrimidine-5-carbonitrile derivatives have been found to upregulate the level of caspase-3, a key enzyme involved in the execution phase of cell apoptosis. This upregulation indicates the potential of these compounds to induce programmed cell death in cancer cells, which is a desirable effect in anticancer drug development .
Safety And Hazards
特性
IUPAC Name |
2-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXDALJZOCGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609810 | |
| Record name | 2-Methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrimidine-5-carbonitrile | |
CAS RN |
5506-97-8 | |
| Record name | 2-Methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the interaction between a 2-methylpyrimidine-5-carbonitrile derivative and a specific biological target?
A1: Research has explored the interaction between 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-methylpyrimidine-5-carbonitrile (DMPHMPC) and the amino acid tryptophan (Trp). [] This interaction was studied using fluorescence spectroscopy, revealing that DMPHMPC effectively quenches the fluorescence of Trp. This quenching effect is attributed to the formation of a DMPHMPC-Trp complex. [] Further analysis suggests that the binding mechanism between these two molecules is primarily static, meaning a stable complex is formed. [] The study also found that hydrophobic interactions play a significant role in this binding process. []
Q2: What are the potential applications of 2-methylpyrimidine-5-carbonitrile in organic synthesis?
A2: 2-methylpyrimidine-5-carbonitrile serves as a crucial intermediate in the synthesis of vitamin B1 (thiamine). [] Researchers have developed two scalable methods for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, a key precursor to vitamin B1, using 2-methylpyrimidine-5-carbonitrile as a starting material. [] This highlights the importance of this compound in producing essential vitamins.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

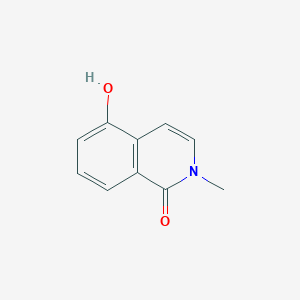
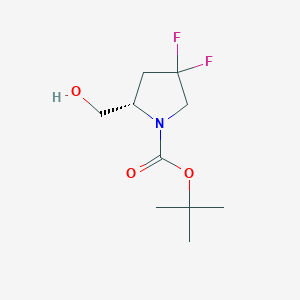
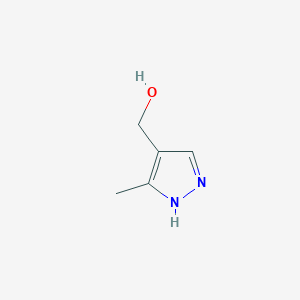


![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)
